molecular formula C8H13ClF3NO2 B2662215 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride CAS No. 2031822-27-0

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B2662215
CAS No.: 2031822-27-0
M. Wt: 247.64
InChI Key: FJYBQUAVSHQBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidine ring. This compound is notable for its unique structural features, which include a trifluoromethyl group that imparts distinct chemical properties. It is used in various scientific research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the piperidine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. This compound may also participate in pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for hydrogen bonding. These features make it a valuable compound in various research applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14;/h6H,1-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBQUAVSHQBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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